molecular formula C13H13N3O2 B14197554 N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide

N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide

Cat. No.: B14197554
M. Wt: 243.26 g/mol
InChI Key: KTUCAEDKLUTYKQ-UHFFFAOYSA-N
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Description

N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a hydrazinylidenemethyl group attached to a methoxynaphthalene carboxamide structure, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide typically involves the reaction of 1-methoxynaphthalene-2-carboxylic acid with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a dehydrating agent to facilitate the formation of the hydrazinylidenemethyl group. Common solvents used in this synthesis include ethanol or methanol, and the reaction is usually conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinylidenemethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide exerts its effects involves interactions with specific molecular targets. The hydrazinylidenemethyl group can form hydrogen bonds and other interactions with biological molecules, potentially disrupting their normal function. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide: shares similarities with other hydrazine derivatives and naphthalene carboxamides.

    This compound: can be compared to compounds like hydrazinylidenemethyl-benzamide and methoxynaphthalene-carboxamide.

Uniqueness

The unique combination of the hydrazinylidenemethyl group with the methoxynaphthalene carboxamide structure gives this compound distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C13H13N3O2

Molecular Weight

243.26 g/mol

IUPAC Name

N-[(E)-hydrazinylidenemethyl]-1-methoxynaphthalene-2-carboxamide

InChI

InChI=1S/C13H13N3O2/c1-18-12-10-5-3-2-4-9(10)6-7-11(12)13(17)15-8-16-14/h2-8H,14H2,1H3,(H,15,16,17)

InChI Key

KTUCAEDKLUTYKQ-UHFFFAOYSA-N

Isomeric SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)N/C=N/N

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)NC=NN

Origin of Product

United States

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